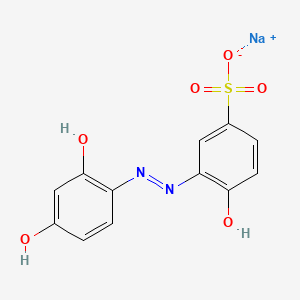
Mordant Red 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mordant Red 5 is an organic compound with the molecular formula C12H9N2NaO6S. It is commonly known as an azo dye, which is a type of dye containing the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl. This compound is used in various applications, including as a pH indicator and in dyeing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mordant Red 5 typically involves the diazotization of 2,4-dihydroxyaniline followed by coupling with 4-hydroxybenzenesulfonic acid. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium salt and using an acidic medium to facilitate the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reaction time. The final product is often purified through recrystallization or other separation techniques to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Mordant Red 5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The hydroxyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Mordant Red 5 has several scientific research applications:
Chemistry: Used as a pH indicator and in titration processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic uses due to its ability to interact with biological molecules.
Industry: Utilized in dyeing textiles and as a colorant in various products.
Mechanism of Action
The mechanism of action of Mordant Red 5 involves its ability to undergo reversible changes in structure in response to pH changes, making it useful as a pH indicator. The azo group (-N=N-) can interact with various molecular targets, leading to changes in color that are indicative of the pH of the solution.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 4-[(2,4-dihydroxyphenyl)azo]-: Similar structure but different substitution pattern.
Sulfanilic acid: Contains a sulfonic acid group but lacks the azo linkage.
p-Toluenesulfonic acid: Similar sulfonic acid group but different aromatic substitution.
Uniqueness
Mordant Red 5 is unique due to its specific substitution pattern and the presence of both hydroxyl and sulfonic acid groups, which contribute to its distinct chemical properties and applications.
Properties
CAS No. |
3564-26-9 |
|---|---|
Molecular Formula |
C12H10N2NaO6S |
Molecular Weight |
333.27 g/mol |
IUPAC Name |
sodium;3-[(2,4-dihydroxyphenyl)diazenyl]-4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C12H10N2O6S.Na/c15-7-1-3-9(12(17)5-7)13-14-10-6-8(21(18,19)20)2-4-11(10)16;/h1-6,15-17H,(H,18,19,20); |
InChI Key |
NSRJKPVLFYGMNR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)O)N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1O)O)N=NC2=C(C=CC(=C2)S(=O)(=O)O)O.[Na] |
Key on ui other cas no. |
3564-26-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















